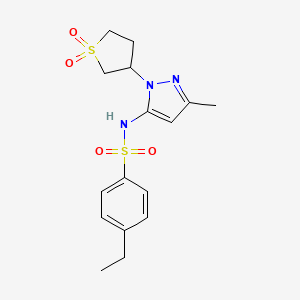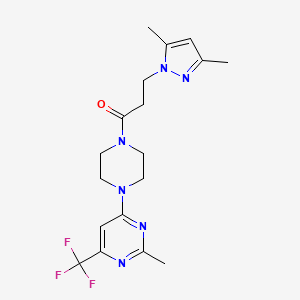
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H15N7O2 and its molecular weight is 373.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Silico Drug Prediction and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds including 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, derived from a similar molecular scaffold. These compounds demonstrated promising in vitro antibacterial, antifungal, and antimycobacterial activities. In silico ADME prediction properties suggested excellent drug-likeness properties (Pandya, Dave, Patel, & Desai, 2019).
Antimicrobial Activities of Related Compounds
Prasad et al. (2021) investigated the biological activities of 1,2,4-triazoles, a core motif similar to the compound . These structures play a vital role in clinical drugs, demonstrating significant antimicrobial properties. The study synthesized various derivatives, showing a range of biological activities, underlining the potential of these structures in pharmaceutical applications (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).
Antioxidant and Antimicrobial Properties
Bassyouni et al. (2012) researched derivatives of 1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, which showed notable antioxidant and antimicrobial activities. The study emphasized the relationship between molecular structure and biological activity, relevant for compounds with similar molecular backbones (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Antibacterial Activity of Nitrogen-Carbon-Linked Azolylphenyl Compounds
Genin et al. (2000) explored nitrogen-carbon-linked azolylphenyl oxazolidinone antibacterial agents. These compounds demonstrated good activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. The study's insights are pertinent to the antibacterial potential of similar nitrogen-rich heterocyclic compounds (Genin, Allwine, Anderson, Barbachyn, Emmert, Garmon, Graber, Grega, Hester, Hutchinson, Morris, Reischer, Ford, Zurenko, Hamel, Schaadt, & Stapert, 2000).
Synthesis and Antimicrobial Activity of Pyrazolines and Pyridylmethanones
Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones. These compounds exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Mechanism of Action
Triazoles
are five-membered aromatic azole compounds containing two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Oxadiazoles
are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their broad range of chemical and biological properties. The derivatives of oxadiazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c27-19(16-10-21-26(23-16)14-6-2-1-3-7-14)25-11-13(12-25)18-22-17(24-28-18)15-8-4-5-9-20-15/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFQSLVDEDVUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)
![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)


![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
